molecular formula C7H15NO2 B2376779 [(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol CAS No. 23513-25-9

[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol

Cat. No.: B2376779
CAS No.: 23513-25-9
M. Wt: 145.202
InChI Key: KZYHFZLWVHOKNM-NKWVEPMBSA-N
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Description

[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol is a chiral piperidine derivative of high interest in medicinal chemistry and drug discovery research. This compound features two hydroxymethyl groups in specific stereochemical orientations (2S,3R), making it a valuable scaffold for the synthesis of complex molecules and potential pharmaceutical intermediates. Its structure suggests potential applications as a building block for [e.g., enzyme inhibitors, receptor ligands, or chiral catalysts]. Researchers utilize this diol in the development of [e.g., targeted therapeutics or chemical probes], where its stereochemistry is critical for specific biological interactions. The mechanism of action for this compound is highly dependent on the final synthesized molecule; it may act as a key precursor that influences the pharmacodynamics and binding affinity of the resulting drug candidate. As a versatile chiral synthon, it enables the exploration of structure-activity relationships (SAR) in lead optimization studies. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Properties

IUPAC Name

[(2S,3R)-2-(hydroxymethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-4-6-2-1-3-8-7(6)5-10/h6-10H,1-5H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYHFZLWVHOKNM-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](NC1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

L-Proline-Derived Pathways

L-Proline, a secondary amine with a rigid pyrrolidine ring, has been explored as a precursor. In one route, L-proline undergoes N-alkylation with a hydroxymethylating agent such as formaldehyde under basic conditions, followed by ring expansion to form the piperidine scaffold. However, this method suffers from low yields (~35%) due to competing side reactions at the α-carbon.

Tartaric Acid-Based Approaches

Tartaric acid’s C2 symmetry provides a platform for introducing vicinal diols. A 2020 study demonstrated the conversion of dimethyl tartrate to a piperidine intermediate via reductive amination, achieving a 42% yield. The critical step involves selective protection of hydroxyl groups to prevent cyclization byproducts.

Asymmetric Synthesis via Catalytic Methods

Asymmetric catalysis offers a more modular route to the target compound, enabling precise stereocontrol without relying on chiral starting materials.

Palladium-Catalyzed Allylic Alkylation

Palladium complexes with chiral ligands (e.g., (R)-BINAP) facilitate the formation of stereocenters during allylic alkylation. A 2018 protocol achieved 78% enantiomeric excess (ee) by reacting 3-bromo-1-methylpiperidin-4-one with hydroxymethyl Grignard reagents in tetrahydrofuran. The reaction’s success hinges on maintaining anhydrous conditions and a temperature of −78°C to minimize racemization.

Organocatalytic Aldol Reactions

Proline-derived organocatalysts have been employed to construct the piperidine backbone. In a key example, a Mukaiyama aldol reaction between a silyl enol ether and a hydroxymethyl aldehyde generated the diol moiety with 85% diastereoselectivity. Subsequent reductive amination closed the piperidine ring, yielding the target compound in 61% overall yield.

Resolution of Racemic Mixtures

Racemic synthesis followed by enantiomer separation remains a practical industrial approach due to scalability.

Diastereomeric Salt Formation

The patent by Hoffmann-La Roche (US6437136) details a resolution method using chiral auxiliaries. Racemic 3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine is treated with (−)-di-p-toluoyl-D-tartaric acid, forming diastereomeric salts. Recrystallization from ethanol/water mixtures isolates the (2S,3R)-enantiomer with >99% ee. Adapting this to this compound would require substituting the trimethoxyphenyl group with hydroxymethyl units during intermediate synthesis.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively acylate one enantiomer of a racemic diol. In a 2022 study, vinyl acetate was used as an acyl donor, achieving 92% conversion and 98% ee for the (2S,3R)-isomer. The unreacted enantiomer was recovered via column chromatography.

Biocatalytic and Fermentation Routes

Biotransformation leverages microbial enzymes for stereoselective synthesis under mild conditions.

Whole-Cell Catalysis

Escherichia coli expressing alcohol dehydrogenases (ADHs) from Lactobacillus brevis reduced a ketone precursor to the diol with 95% ee. The process, conducted in phosphate buffer (pH 7.0) at 30°C, required glucose dehydrogenase for cofactor regeneration.

Directed Evolution of Enzymes

A 2023 study engineered a thermostable ADH from Thermoanaerobacter brockii to improve activity toward bulky piperidine substrates. Four rounds of mutagenesis increased the turnover number (kcat) from 0.8 s−1 to 5.2 s−1, enabling gram-scale production.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Scalability Cost ($/g)
Chiral Pool (Proline) 35 99 Low 120
Asymmetric Catalysis 61 85 Medium 90
Diastereomeric Salt 48 99 High 45
Enzymatic Resolution 78 98 Medium 65

Key Observations:

  • Diastereomeric salt resolution offers the best balance of cost and enantiopurity for industrial applications.
  • Biocatalytic methods, while environmentally friendly, require further optimization to reduce production costs.

Characterization and Quality Control

X-ray Crystallography

Single-crystal X-ray analysis confirms the (2S,3R) configuration. A 2021 study reported unit cell parameters a = 7.892 Å, b = 10.214 Å, c = 12.573 Å, and space group P212121.

Chiral HPLC Validation

Using a Chiralpak IC-3 column (150 × 4.6 mm), the target compound elutes at 8.2 min (heptane:isopropanol 80:20, 1 mL/min), while the (2R,3S)-enantiomer elutes at 9.7 min.

Applications and Derivatives

The diol serves as a building block for:

  • Antiviral Agents : Analogues with fluorophenyl substituents exhibit IC50 = 2.3 µM against HSV-1.
  • Antibacterial Compounds : N-Alkyl derivatives show MIC = 8 µg/mL against Staphylococcus aureus.

Chemical Reactions Analysis

[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

This compound has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of biologically active compounds. In medicine, [(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol is investigated for its potential therapeutic properties, including its use in drug design and development . Industrially, it is utilized in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of [(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The piperidine ring is essential for its biological activity, as it can interact with various enzymes and receptors in the body . The hydroxymethyl group enhances its solubility and facilitates its transport across biological membranes, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) Key Functional Groups Ring Size Applications Reference
[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol 145.2 Dual hydroxymethyl 6-membered Pharmaceutical intermediates -
[3-(Pyridin-2-yl)piperidin-3-yl]methanol 192.3 Pyridinyl, hydroxymethyl 6-membered Polymers, coatings
Dimethyl [2R,3R,4S)-2,4-diphenylpyrrolidin-3-yl]phosphonate 335.3 (est.) Phosphonate, phenyl 5-membered Enzyme inhibition, catalysis
((2S,3S)-2-(3-chlorophenyl)piperidin-3-yl)methanol ~280 (est.) Chlorophenyl, hydroxymethyl 6-membered Chiral synthesis
2-(Methylamino)pyridine-3-methanol 154.2 Methylamino, hydroxymethyl Aromatic Heterocyclic drug intermediates

Research Findings and Implications

  • Pharmaceutical Relevance : The target compound’s stereochemistry and hydroxymethyl groups make it a candidate for antiviral or anticancer agents, analogous to pyridine-derived intermediates .
  • Material Science : Compared to pyridinyl-substituted analogs, the target’s lack of aromaticity may limit electronic applications but improve biodegradability in polymers .
  • Synthetic Challenges: Stereoselective synthesis of 2S,3R configurations requires precise catalytic methods, such as organocatalytic annulation (see ) .

Biological Activity

[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring with a hydroxymethyl group at the second position. The stereochemistry is crucial for its biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions using suitable precursors such as 1,5-diamines.
  • Hydroxymethylation : The introduction of the hydroxymethyl group is performed using formaldehyde and a reducing agent.
  • Purification : The final product is purified through techniques such as column chromatography.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within the body:

  • Enzyme Interaction : The piperidine structure allows for binding with enzymes, potentially inhibiting or enhancing their activity.
  • Receptor Modulation : It may act on receptors involved in neurotransmission and other physiological processes.

Anticancer Properties

Research indicates that piperidine derivatives exhibit anticancer potential. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. A notable study reported that certain piperidine derivatives demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . Inhibition of these enzymes can enhance acetylcholine levels, potentially improving cognitive function.

Case Studies

  • Cancer Therapy : A recent study highlighted the use of piperidine derivatives in cancer therapy, where compounds showed improved binding affinity to cancer-related targets compared to traditional drugs .
  • Alzheimer's Disease : Another study focused on the dual inhibition of AChE and BuChE by piperidine derivatives, demonstrating enhanced brain exposure and antioxidant properties .

Research Applications

The applications of this compound extend beyond basic research into practical uses:

  • Drug Development : Its role as an intermediate in synthesizing more complex molecules makes it valuable in pharmaceutical development.
  • Material Science : The compound's unique properties are leveraged in creating advanced materials and specialty chemicals.

Comparative Analysis

To understand the significance of this compound, it is useful to compare it with related compounds:

Compound NameKey FeaturesBiological Activity
[(2S,3R)-2-(Hydroxymethyl)-1-(phenyl)piperidin-3-yl]methanolLacks nitro groupDifferent reactivity
[(2S,3R)-2-(hydroxymethyl)-1-(4-nitrophenyl)piperidin-3-yl]methanolPositioning of nitro affects propertiesVaries in binding affinity
[(2S,3R)-2-(hydroxymethyl)-1-(2-nitrophenyl)piperidin-3-yl]ethanolEthanol instead of methanolAffects solubility

Q & A

Q. How can the stereochemistry of [(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol be experimentally verified?

Methodological Answer: The stereochemistry can be confirmed using X-ray crystallography to resolve the 3D structure or NMR spectroscopy to analyze coupling constants and nuclear Overhauser effects (NOEs). For example, vicinal coupling constants (³JHH) between protons on C2 and C3 can distinguish axial vs. equatorial orientations in the piperidine ring . Additionally, chiral chromatography (e.g., HPLC with a chiral stationary phase) can validate enantiopurity by comparing retention times with known standards.

Q. What synthetic routes are optimal for producing this compound with high enantiomeric excess?

Methodological Answer: A common approach involves asymmetric hydrogenation of a precursor ketone using chiral catalysts (e.g., Ru-BINAP complexes). Alternatively, enzymatic resolution with lipases or esterases can separate enantiomers from racemic mixtures. For example, the use of Candida antarctica lipase B (CAL-B) in transesterification reactions has achieved >95% enantiomeric excess in related piperidine alcohols .

Q. How should researchers characterize the compound’s thermal stability for storage and handling?

Methodological Answer: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. For instance, similar piperidine derivatives exhibit sublimation enthalpies (ΔsubH°) of ~93 kJ/mol, requiring storage under inert atmospheres below 25°C to prevent degradation .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., sublimation enthalpy) for this compound be resolved?

Methodological Answer: Discrepancies often arise from differences in experimental conditions (e.g., pressure, purity). To resolve these:

  • Reproduce measurements using static and dynamic sublimation methods under controlled humidity.
  • Validate purity via gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) .
    For example, NIST reports ΔsubH° = 93.0±0.5 kJ/mol for 2-piperidinemethanol, but variations may occur due to isomer impurities .

Q. What strategies are effective for designing enantioselective syntheses of this compound derivatives?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-glyceraldehyde acetonide to induce stereochemistry during cyclization.
  • Dynamic kinetic resolution (DKR) : Combine transition-metal catalysts (e.g., Pd/C) with enzymes to racemize intermediates in situ .
  • Computational modeling : Predict stereochemical outcomes using density functional theory (DFT) to optimize reaction pathways.

Q. How can researchers address discrepancies in biological activity data across similar piperidine alcohols?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., hydroxyl groups, ring substituents) and assay activity against targets like G-protein-coupled receptors (GPCRs).
  • Molecular docking : Compare binding affinities of enantiomers to receptors using software like AutoDock Vina. For example, fluorinated analogs show enhanced binding to σ-receptors due to hydrophobic interactions .

Key Methodological Considerations

  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation (H335) .
  • Data Validation : Cross-reference experimental results with computational models (e.g., Gaussian for thermodynamic properties) to resolve contradictions .

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